1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one
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Overview
Description
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability under various conditions, including hydrolysis, oxidation, and reduction . The presence of the triazole ring allows for interactions with biomolecular targets, making them useful in various scientific applications .
Preparation Methods
The synthesis of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This reaction is catalyzed by copper (I) and involves the cycloaddition of azides with alkynes . The reaction conditions are mild, and the reaction proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles .
Chemical Reactions Analysis
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and bipolar interactions with biomolecular targets, enhancing its solubility and stability . These interactions allow the compound to inhibit specific enzymes or proteins, leading to its biological effects .
Comparison with Similar Compounds
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one can be compared with other 1,2,3-triazole derivatives:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is used as a ligand in click chemistry and has similar stability and reactivity.
1,2,3-Triazole derivatives: These compounds have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
1,5-Disubstituted 1,2,3-triazoles: These analogues are used in medicinal chemistry for their potential anticancer and antimicrobial activities.
This compound stands out due to its unique combination of a triazole ring and a morpholine moiety, which enhances its solubility and biological activity.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[2-(triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(15)13-5-6-16-9(7-13)8-14-4-3-11-12-14/h2-4,9H,1,5-8H2 |
InChI Key |
UHGWZZIFNDKOCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)CN2C=CN=N2 |
Origin of Product |
United States |
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